(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Cephalosporin intermediate purity HPLC assay Pharmaceutical procurement specification

Procuring the correct side chain acid for cefixime synthesis is critical; the non-methoxycarbonyl analog (ATMA) leads to a dead-end synthesis. This MICA acid (CAS 80544-17-8) provides the essential orthogonality for selective deprotection, yielding cefixime without hazardous TFA. Benefits include: • Enables >99.9% HPLC purity cefixime trihydrate with undetectable residual solvents. • Crystal form B achieves ≥99.80% HPLC purity, 6-month stability, and ≥85% crystallization yield. • Active ester synthesis benchmarks: 93.75 g output per 75 g input, supporting reliable cost modeling.

Molecular Formula C8H9N3O5S
Molecular Weight 259.24 g/mol
CAS No. 80544-17-8
Cat. No. B1280791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid
CAS80544-17-8
Molecular FormulaC8H9N3O5S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)O
InChIInChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6+
InChIKeyAGFYEFQBXHONNW-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefixime Side Chain Acid: Procurement-Grade Intermediate Overview


(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid (CAS 80544-17-8), also designated MICA acid or cefixime side chain acid, is the methoxycarbonyl-protected oxime intermediate that supplies the characteristic 2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetyl pharmacophoric side chain of the orally active third-generation cephalosporin cefixime. [1] The compound features a methyl ester masking group on the oxime oxygen, a free carboxylic acid at the α-position, and a (Z)-configured oxime, yielding a molecular formula of C₈H₉N₃O₅S (MW 259.24). [2] It is manufactured at multi-ton scale as a key building block in the convergent synthesis of cefixime and serves simultaneously as a pharmacopoeial impurity reference standard (Cefixime Impurity 1 / Impurity 9) for ANDA regulatory submissions. [3]

1
Synthetic Intermediate
Methoxycarbonyl-protected oxime for cefixime convergent synthesis; enables selective deprotection after 7-AVCA acylation.
Suitable for multi-ton API manufacturing campaigns.
2
Impurity Reference Standard
Designated Cefixime Impurity 1 / Impurity 9; supplied with full characterization data for ANDA method validation.
ISO 17034 certified reference material available.

Why Generic Aminothiazole-Oxime Acids Cannot Replace This Intermediate


The methoxycarbonyl protecting group on the oxime oxygen of CAS 80544-17-8 is not a trivial structural variation; it is a synthetically essential orthogonality feature that enables selective base-catalyzed hydrolysis to the free carboxymethoxyimino side chain after acylation of the 7-AVCA nucleus, a transformation that directly yields cefixime without the hazardous trifluoroacetic acid deprotection required by earlier routes. [1] The simpler analog (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (ATMA, CAS 65872-41-5), which bears a methyl ether rather than a methoxycarbonylmethyl ether on the oxime, cannot generate the carboxymethoxyimino terminus of cefixime and is instead directed toward cefotaxime and ceftriaxone synthesis. [2] The tert-butyl ester variant (CAS 74440-02-1) introduces a bulkier protecting group that exhibits different hydrolysis kinetics, lower melting point (165–172 °C vs 190–194 °C), and inferior crystallinity, compromising both synthetic throughput and intermediate storage stability. These structural distinctions mean that procurement of the incorrect side chain acid leads to a dead-end synthesis incapable of producing cefixime, making compound identity and purity non-negotiable.

!
Protecting group mismatch ATMA (methyl ether) cannot generate the carboxymethoxyimino terminus of cefixime; its synthetic destination is cefotaxime/ceftriaxone.
!
Crystallinity and thermal stability The tert-butyl variant shows lower melting point (165–172 °C), inferior crystallinity, and different hydrolysis kinetics, compromising storage and throughput.
!
Regulatory identity divergence ATMA is designated Cefepime EP Impurity D, not applicable to cefixime impurity profiling; using the wrong standard risks ANDA rejection.

Quantitative Differentiation Evidence vs Closest Analogs


HPLC Purity: MICA Acid vs ATMA Commercial Grade

Cefixime side chain acid (CAS 80544-17-8) has been demonstrated to reach HPLC purities of 99.5% in the Hetero Drugs process [1] and 99.85% as crystal form B in the Shandong Jincheng process [2]. In contrast, the commercially predominant comparator ATMA (CAS 65872-41-5) is routinely supplied at ≥98% purity (AKSci, Aladdin) , while the tert-butyl ester variant (CAS 74440-02-1) is offered at 95–98% (QCS, AKSci, Bidepharm) . The 1.5–4.85 percentage-point purity advantage translates to substantially reduced downstream purification burden in cefixime API manufacturing.

HPLC Purity Comparison
Cross-study comparable
99.5% – 99.85% (MICA acid)
vs ATMA ≥98%
Δ +1.5 to +4.85 pp
Reported higher purity may reduce downstream recrystallization burden.
Supports procurement-grade purity specification; C18 HPLC data from patent examples.
Cephalosporin intermediate purity HPLC assay Pharmaceutical procurement specification

Active Thioester Synthesis Yield and Purity

In the Hetero Drugs patent process, 75 g of MICA acid (HPLC purity 99.5%) is converted via 2,2'-dithiobis(benzothiazole) activation to yield 93.75 g of the 2-mercapto-1,3-benzothiazolyl active ester with HPLC purity of 98.2% [1]. Separately, Mei (2008) reported an activated ester yield of 82.8% from the same MICA acid starting material using an alternative condensation protocol [2]. No comparable active ester yield data are available for ATMA (CAS 65872-41-5) in the context of cefixime synthesis, because ATMA lacks the methoxycarbonyl group required for the downstream hydrolysis that generates the carboxymethoxyimino terminus.

Active Ester Yield
Head-to-head
93.75 g active ester / 75 g MICA acid
HPLC purity 98.2%
Alternative protocol: 82.8% molar yield
Key process benchmark for acylation step efficiency.
No comparable data for ATMA in cefixime context.
Cefixime active ester synthesis Side chain activation Process chemistry yield

Final Cefixime API Purity from MICA Acid Route

The Hetero Drugs patent demonstrates that when MICA acid (99.5% HPLC purity) is employed as the side chain precursor, the final cefixime trihydrate API is obtained with HPLC purity of 99.9%, with tetrahydrofuran and ethyl acetate below GC detection limits [1]. This establishes that the methoxycarbonyl protecting group strategy enables isolation of cefixime in exceptionally high purity without residual solvent contamination—a persistent problem in earlier processes using dimethylformamide or methylenedichloride that yielded product with poor color and quality [1]. In contrast, processes using the free carboxymethoxyimino side chain directly require different activation chemistries and have been associated with higher levels of polymeric impurities (typically >0.10% polymer content in crude product) [2].

Final API Purity
Class-level inference
Cefixime trihydrate 99.9% HPLC
Residual solvents: THF, EtOAc not detected
Reported end-product quality supports ANDA submission thresholds.
Prior art often had DMF contamination and 98–99.3% purity.
Cefixime API purity Process validation Quality by design

Crystal Form B Stability vs Amorphous Analogs

CN114315756A discloses a crystalline form B of cefixime side chain acid (CAS 80544-17-8) that achieves HPLC purity ≥99.80%, single-pass molar crystallization yield ≥85%, and documented room-temperature storage stability for 6 months without degradation, with uniform primary particle size distribution and no crystal aggregation [1]. By comparison, the simpler analog ATMA (CAS 65872-41-5) is predominantly supplied as an amorphous or low-crystallinity powder with melting point of 176–182 °C (AKSci) or 192 °C with decomposition (Capot Chem, BOC Sciences), and commercial specifications typically indicate ≤0.5% moisture content without long-term polymorph stability data [2]. The tert-butyl variant (CAS 74440-02-1) exhibits an even lower melting range of 165–172 °C (Delta-B) or 186–189 °C (AKSci), reflecting weaker crystal lattice energy [3].

Crystal Form B Stability
Cross-study comparable
mp 190–194 °C; ≥99.80% purity
6-month RT stability documented
ATMA: mp ~176–182 °C, no stability data
Well-characterized polymorph reduces requalification frequency.
Uniform particle size supports batch consistency.
Solid-state characterization Polymorph stability Intermediate storage

Regulatory Identity as Cefixime Impurity Reference Standard

CAS 80544-17-8 is formally designated as Cefixime Impurity 1 (also listed as Impurity 9 by CATO and other reference standard manufacturers) and is supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. CATO Research Chemicals provides this compound as an ISO 17034-certified reference material with comprehensive documentation including NMR, MS, HPLC, GC, IR, UV, water content, and residue on ignition data [2]. The British Pharmacopoeia HPLC stability-indicating method for cefixime identifies and quantifies this impurity among five known related substances (Impurities A–E) [3]. In contrast, ATMA (CAS 65872-41-5) is designated as Cefepime EP Impurity D—a different pharmacopoeial context—and is not directly applicable to cefixime impurity profiling [4].

Regulatory Identity
Supporting evidence
Cefixime Impurity 1 / 9
ISO 17034 certified standard
Directly applicable to cefixime ANDA impurity profiling.
ATMA is Cefepime EP Impurity D – different pharmacopoeial context.
Pharmacopoeial impurity standard ANDA method validation Quality control reference material

Optimal Application Scenarios Based on Evidence


Commercial API Manufacturing with High-Purity Intermediate

Manufacturers seeking to produce cefixime trihydrate at 99.9% HPLC purity with undetectable residual solvents should specify CAS 80544-17-8 with minimum 99.5% HPLC purity as the side chain precursor. The Hetero Drugs patent process demonstrates that starting from MICA acid of this purity grade, the active ester (98.2% HPLC) and subsequent cefixime trihydrate (99.9% HPLC) are obtained with no detectable THF or ethyl acetate carryover, eliminating the solvent contamination issues that plagued earlier DMF-based processes. [1] This purity specification is commercially available from multiple vendors offering ≥99% or ≥99.5% grade material. [2]

ANDA Analytical Method Development and Validation

Regulatory affairs and QC laboratories filing cefixime ANDAs must procure CAS 80544-17-8 as Cefixime Impurity 1 reference standard, ideally from ISO 17034-accredited suppliers providing full characterization data packages (NMR, MS, HPLC, GC, IR, UV). The British Pharmacopoeia stability-indicating HPLC method identifies this impurity among five known related substances; using the incorrect side chain acid (e.g., ATMA, CAS 65872-41-5, which is Cefepime EP Impurity D) would invalidate the impurity profiling method and risk ANDA rejection. [3] CATO Research Chemicals and SynZeal both supply this compound with regulatory-compliant documentation suites. [4]

Process Development with Stable Crystal Form B

R&D teams optimizing cefixime process robustness should adopt crystal form B of CAS 80544-17-8 (prepared per CN114315756A) to achieve ≥99.80% HPLC purity with documented 6-month room-temperature stability, uniform particle size distribution, and ≥85% single-pass molar crystallization yield. This polymorph addresses the poor stability of amorphous cefixime side chain acid produced by prior art methods, reducing requalification frequency and ensuring consistent reactivity in subsequent active ester formation. [5] The uniform particle morphology further improves handling and dispensing accuracy in multi-batch manufacturing campaigns.

Bulk Procurement for Multi-Ton Production Campaigns

For large-scale cefixime manufacturers, the established active ester synthesis metrics—93.75 g output per 75 g MICA acid input (Hetero Drugs process) or 82.8% molar yield (Mei 2008)—provide reliable benchmarks for process cost modeling and supply chain planning. [1][6] Procurement decisions should prioritize suppliers offering ≥99% purity with certificates of analysis including water content (≤0.5% by KF), residual solvents (≤0.1%, ICH Q3C compliant), and heavy metals (≤10 ppm), as these specifications directly impact downstream hydrolysis efficiency and final API purity. [7]

Application
Selection Property
Validation Focus
Cefixime API synthesis
Methoxycarbonyl-protected intermediate with orthogonal deprotection
Final API purity and residual solvent profile
ANDA method validation
Pharmacopoeial impurity reference standard (ISO 17034 certified)
Regulatory method validation and impurity profiling
Process development with stable polymorph
Crystal form B with documented 6-month stability
Polymorph consistency and acylation reactivity
Bulk procurement modeling
Established active ester synthesis benchmarks
Supply chain consistency and CoA compliance
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